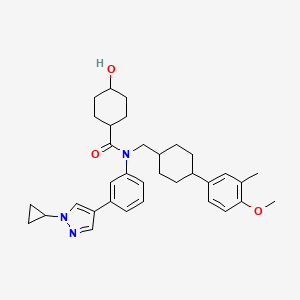
Omesdafexor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It has been developed primarily for the treatment of nonalcoholic steatohepatitis and colitis . The compound is characterized by its complex chemical structure, which includes a cyclopropylpyrazolyl group and a methoxy-methylphenyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Omesdafexor involves multiple steps, starting with the preparation of the cyclopropylpyrazolyl intermediateThe final step involves the formation of the carboxamide linkage .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form .
化学反应分析
Types of Reactions: Omesdafexor undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or cyclohexyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
科学研究应用
Omesdafexor has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study farnesoid X receptor agonists.
Biology: Investigated for its effects on cellular pathways and gene expression.
Medicine: Explored for its therapeutic potential in treating liver diseases and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals targeting metabolic and inflammatory diseases
作用机制
Omesdafexor exerts its effects by activating the farnesoid X receptor, a nuclear receptor involved in the regulation of bile acid, lipid, and glucose metabolism. Upon activation, the receptor modulates the expression of genes involved in these metabolic pathways, leading to improved liver function and reduced inflammation .
相似化合物的比较
Uniqueness: this compound stands out due to its specific chemical structure, which provides a unique binding affinity and selectivity for the farnesoid X receptor. This results in distinct pharmacological properties and therapeutic potential .
生物活性
Omesdafexor is a novel compound under investigation for its potential therapeutic effects in treating non-alcoholic steatohepatitis (NASH) and related liver diseases. As a farnesoid X receptor (FXR) agonist, it plays a crucial role in regulating bile acid, lipid, and glucose metabolism. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, preclinical and clinical findings, and relevant case studies.
This compound targets the FXR, a nuclear receptor that regulates various metabolic processes. Upon activation by this compound, FXR influences the expression of genes involved in:
- Bile Acid Homeostasis : Enhancing bile acid synthesis and secretion.
- Lipid Metabolism : Reducing hepatic lipid accumulation and promoting fatty acid oxidation.
- Glucose Metabolism : Modulating gluconeogenesis and insulin sensitivity.
The activation of FXR has shown to mitigate inflammation and fibrosis in liver tissues, making it a promising target for NASH treatment.
Preclinical Studies
Preclinical studies have demonstrated this compound's efficacy in various animal models. Notably, it has been shown to reduce liver fat content and improve histological parameters associated with NASH.
| Study Design | Model Used | Key Findings |
|---|---|---|
| STAM Model | Mice | This compound significantly reduced steatosis and fibrosis compared to control groups. Histological analysis showed decreased collagen deposition and inflammatory markers. |
| AMLN Diet | Mice | Induced hepatic fibrosis; treatment with this compound resulted in a marked reduction in Sirius Red staining, indicating decreased fibrotic areas. |
In one study utilizing the STAM model, this compound treatment led to a significant reduction in the expression of profibrogenic genes such as Col1a1 and Timp1, highlighting its antifibrotic properties .
Clinical Trials
This compound is currently undergoing clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in human subjects. The most notable trial is a randomized, double-blind, placebo-controlled study focusing on patients with NASH.
Trial Phases
- Phase 1 : Evaluated safety and pharmacokinetics.
- Phase 2 : Currently assessing efficacy in reducing liver fat content and improving liver function tests.
Case Studies
Several case studies have documented the effects of this compound on patients with NASH. These studies emphasize the drug's potential benefits in managing liver disease:
- Case Study 1 : A patient with advanced NASH showed significant improvement in liver enzyme levels after 12 weeks of this compound treatment.
- Case Study 2 : Another patient demonstrated reduced hepatic steatosis on imaging studies after six months of therapy.
Research Findings
Recent research highlights the broader implications of FXR agonism in treating metabolic disorders:
- Gene Expression Changes : Transcriptomic analysis revealed that this compound modulates a wide range of genes involved in inflammation, lipid metabolism, and fibrosis .
- Efficacy Compared to Other FXR Agonists : In direct comparisons with other FXR agonists like tropifexor, this compound exhibited superior potency in reducing liver triglycerides at lower concentrations .
属性
CAS 编号 |
2244440-85-3 |
|---|---|
分子式 |
C34H43N3O3 |
分子量 |
541.7 g/mol |
IUPAC 名称 |
N-[3-(1-cyclopropylpyrazol-4-yl)phenyl]-4-hydroxy-N-[[4-(4-methoxy-3-methylphenyl)cyclohexyl]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C34H43N3O3/c1-23-18-28(12-17-33(23)40-2)25-8-6-24(7-9-25)21-36(34(39)26-10-15-32(38)16-11-26)31-5-3-4-27(19-31)29-20-35-37(22-29)30-13-14-30/h3-5,12,17-20,22,24-26,30,32,38H,6-11,13-16,21H2,1-2H3 |
InChI 键 |
RPBNLMPTFCTXRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2CCC(CC2)CN(C3=CC=CC(=C3)C4=CN(N=C4)C5CC5)C(=O)C6CCC(CC6)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















